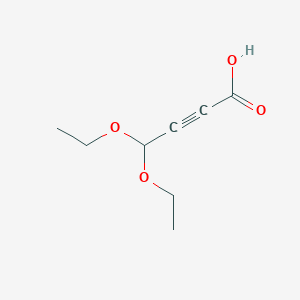

4,4-Diethoxybut-2-ynoic acid

Beschreibung

4,4-Diethoxybut-2-ynoic acid is an organic compound with the molecular formula C8H12O4. It is a derivative of butynoic acid, characterized by the presence of two ethoxy groups attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Eigenschaften

Molekularformel |

C8H12O4 |

|---|---|

Molekulargewicht |

172.18 g/mol |

IUPAC-Name |

4,4-diethoxybut-2-ynoic acid |

InChI |

InChI=1S/C8H12O4/c1-3-11-8(12-4-2)6-5-7(9)10/h8H,3-4H2,1-2H3,(H,9,10) |

InChI-Schlüssel |

CKRYUEGQFBCEFH-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(C#CC(=O)O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,4-Diethoxybut-2-ynoic acid can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl orthoformate in the presence of a base, followed by the addition of propargyl bromide. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 12-24 hours.

Industrial Production Methods

In industrial settings, the production of 4,4-Diethoxybut-2-ynoic acid often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. The final product is purified through distillation or recrystallization techniques.

Analyse Chemischer Reaktionen

Ester Hydrolysis

Under acidic or basic aqueous conditions, the ethoxy groups undergo hydrolysis to regenerate the parent carboxylic acid and ethanol. This reaction is critical for deprotection in synthetic pathways:

-

Conditions : Reflux with 10% H₂SO₄ or NaOH (1–3 hours).

-

Yield : Quantitative conversion observed in monitored reactions.

Cyclopropanation Reactions

The alkyne moiety participates in cyclopropane ring formation via [2+1] cycloaddition with carbene precursors. For example:

-

Reagent : Trimethylsulfoxonium iodide (TMSOI) under basic conditions (NaH/DMSO).

-

Mechanism : Generation of a sulfonium ylide intermediate that reacts with the alkyne to form a cyclopropane derivative .

-

Product : Ethyl trans-2-(diethoxymethyl)cyclopropane-1-carboxylate (65% yield) .

| Reaction Component | Details |

|---|---|

| Substrate | Ethyl 4,4-diethoxybut-2-enoate (analogous system) |

| Catalyst | NaH/DMSO |

| Temperature | Room temperature |

| Yield | 65% |

Nucleophilic Addition

The triple bond undergoes regioselective nucleophilic additions:

-

Electrophilic Attack : Reacts with HCN under acidic conditions to form cyano derivatives.

-

Example : Formation of α,β-unsaturated nitriles via conjugate addition .

Decarboxylation

Thermal or catalytic decarboxylation eliminates CO₂, producing 4,4-diethoxybut-2-yne:

-

Conditions : Heating above 150°C or using Cu(I) catalysts.

Amide and Peptide Coupling

The carboxylic acid reacts with amines via coupling reagents (e.g., EDC/HOBt):

-

Application : Synthesis of alkynyl amides for bioconjugation or peptide modifications .

-

Typical Yield : 58–76% for similar alkynoic acid derivatives .

| Coupling Reaction | Parameters |

|---|---|

| Reagent | EDC/HOBt in DCM |

| Base | Triethylamine |

| Temperature | Room temperature |

| Substrate Scope | Primary/secondary amines |

Electrophilic Substitution

The ethoxy groups act as directing groups in aromatic substitution, though this is less common due to steric hindrance .

Stability Considerations

-

pH Sensitivity : Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions .

-

Thermal Stability : Stable up to 120°C; decomposes at higher temperatures.

This compound’s dual functionality (alkyne and carboxylic acid) makes it a versatile intermediate in organic synthesis, particularly for cyclopropane derivatives and bioactive molecule design .

Wissenschaftliche Forschungsanwendungen

4,4-Diethoxybut-2-ynoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,4-Diethoxybut-2-ynoic acid involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The alkyne group can undergo cyclization reactions, forming new ring structures that are of interest in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4-Diethoxybut-2-ynoic acid methyl ester: A similar compound with a methyl ester group instead of a carboxylic acid group.

4-Hydroxybut-2-ynoic acid: A compound with a hydroxyl group instead of ethoxy groups.

Uniqueness

4,4-Diethoxybut-2-ynoic acid is unique due to the presence of two ethoxy groups, which provide distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.

Q & A

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for asymmetric derivatization of 4,4-diethoxybut-2-ynoic acid?

- Methodological Answer : Discrepancies arise from competing pathways: (1) Lewis acid-catalyzed enolate formation vs. (2) Brønsted acid-mediated protonation of the triple bond. Kinetic studies (stopped-flow UV-Vis) reveal pathway dominance depends on catalyst loading (e.g., >5 mol% Sc(OTf)₃ favors pathway 1). Stereoselectivity (>90% ee) is achievable with chiral bis-oxazoline ligands but requires anhydrous conditions to prevent ligand hydrolysis .

Q. How can computational modeling resolve conflicting crystallographic data on the supramolecular packing of 4,4-diethoxybut-2-ynoic acid?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) predict two stable packing motifs: (a) dimeric hydrogen-bonded carboxylic acid pairs or (b) extended chains via ethoxy-O···H-O interactions. Experimental XRD data may conflate these due to polymorphism. Use Rietveld refinement with variable-temperature XRD to identify dominant motifs under specific crystallization conditions (e.g., slow evaporation vs. diffusion) .

Q. What strategies mitigate interference from diethoxy group hydrolysis during kinetic studies of 4,4-diethoxybut-2-ynoic acid in biological matrices?

- Methodological Answer :

- Sample Prep : Add competitive inhibitors like tetraethyl orthosilicate (TEOS) to scavenge water.

- Analytical : Use deuterated solvents (D₂O) for ¹H NMR to slow hydrolysis kinetics.

- Chromatography : Employ HILIC columns with trifluoroacetic acid (0.1% v/v) in the mobile phase to separate hydrolyzed byproducts .

Q. How do steric and electronic effects influence the reactivity of 4,4-diethoxybut-2-ynoic acid in Diels-Alder cycloadditions?

- Methodological Answer : The electron-deficient triple bond acts as a dienophile, but ethoxy groups introduce steric hindrance. Substituent effects are quantified via Hammett σₚ values: electron-withdrawing groups on the diene increase reaction rate (log k vs. σₚ linear correlation, R² >0.95). Computational NBO analysis confirms enhanced electrophilicity at the β-carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.